3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a pyrazole ring, and a propanamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Formation of the Pyrazole Intermediate: The pyrazole ring is prepared by reacting 4-chlorophenylhydrazine with an appropriate diketone.
Coupling Reaction: The pyridine and pyrazole intermediates are coupled using a sulfanyl linkage, followed by the addition of the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide can be compared with other compounds that have similar structural features, such as:
- **3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-methylphenyl)-1H-pyrazol-5-yl]propanamide
- **3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H13Cl2F3N4OS |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C18H13Cl2F3N4OS/c19-12-3-1-10(2-4-12)13-9-25-27-16(13)26-15(28)5-6-29-17-14(20)7-11(8-24-17)18(21,22)23/h1-4,7-9H,5-6H2,(H2,25,26,27,28) |
InChI Key |
VPNVSWLGSWAQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)NC(=O)CCSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.